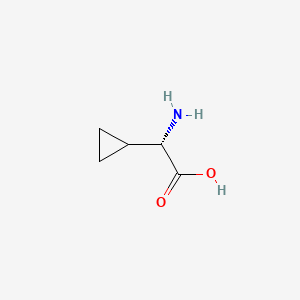

L-Cyclopropylglycine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSBCPMSNBMUMT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363564 | |

| Record name | L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49606-99-7 | |

| Record name | L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Unique Profile of a Non-Proteinogenic Amino Acid

An In-Depth Technical Guide to L-Cyclopropylglycine: Properties, Structure, and Applications

This compound (L-CPG) is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins during translation, play significant roles in biochemistry and pharmaceutical development. What sets L-CPG apart is the presence of a cyclopropyl group attached to the alpha-carbon of the glycine backbone.[1][2] This small, strained three-membered ring is not merely a structural curiosity; it imparts a unique set of physicochemical properties that make L-CPG a highly valuable building block in medicinal chemistry and a powerful tool in neuroscience research.[1][3][4]

The cyclopropyl moiety introduces conformational rigidity, enhances metabolic stability, and can improve the potency and selectivity of drug candidates.[3][4] Consequently, L-CPG has garnered significant attention for its potential in developing novel therapeutics for neurological disorders, including anxiety, depression, and neurodegenerative diseases.[1][2] This guide offers a comprehensive overview of its fundamental properties, structure, synthesis, and key applications for researchers and drug development professionals.

Part 1: Core Molecular Structure and Physicochemical Properties

The defining feature of this compound is its unique three-dimensional structure, which dictates its biological activity and synthetic utility.

Molecular Structure and Stereochemistry

This compound, systematically named (S)-2-amino-2-cyclopropylacetic acid, possesses a chiral center at the alpha-carbon.[2][5] The "L" designation refers to the (S)-enantiomer, a stereochemical configuration that is crucial for its specific interactions with biological targets like enzymes and receptors.[2] The cyclopropyl ring, with its coplanar carbon atoms and high degree of sp3 character, provides a rigid scaffold that restricts the conformational freedom of the molecule compared to its linear aliphatic counterparts.[3][4] This conformational constraint is a key factor in its ability to bind selectively to specific biological targets.

Caption: 2D structure of this compound highlighting the chiral center.

Basic Physicochemical Properties

The physical and chemical properties of L-CPG are essential for its handling, formulation, and application in both laboratory and industrial settings. It typically presents as a white to off-white crystalline solid or powder.[1][2][6]

| Property | Value | Source(s) |

| CAS Number | 49606-99-7 | [1][2][5] |

| Molecular Formula | C₅H₉NO₂ | [1][2][5] |

| Molecular Weight | 115.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder/solid | [1][2][6] |

| Solubility | Soluble in water; Insoluble in ethanol | [2][5][6][7] |

| Boiling Point | 253.5 ± 23.0 °C (Predicted) | [6] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 2.40 ± 0.10 (Predicted) | [6] |

| Optical Activity | [α]/D +101±4°, c = 1% in 1 M HCl | [6] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [1][6] |

Part 2: Applications in Scientific Research and Drug Discovery

The structural uniqueness of the cyclopropyl fragment is the primary driver of L-CPG's utility. This ring system is increasingly recognized as a "versatile player" in drug design.[4]

The Strategic Role of the Cyclopropyl Moiety

Incorporating a cyclopropyl ring into a molecule is a strategic choice in medicinal chemistry to overcome common drug discovery challenges.[4] The high C-H bond dissociation energy of the ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the metabolic stability and half-life of a drug.[3]

Key advantages conferred by the cyclopropyl group include:

-

Enhanced Metabolic Stability: Resistance to CYP-mediated oxidation.[3]

-

Improved Potency: The rigid structure can lock the molecule into a bioactive conformation, leading to more favorable and lower-energy binding to its target receptor.[4]

-

Reduced Off-Target Effects: The defined shape can improve selectivity for the intended target.[4]

-

Increased Brain Permeability: In some contexts, the fragment can help molecules cross the blood-brain barrier.[4]

Key Research Applications

This compound is utilized across several research domains, most prominently in neuroscience and pharmaceutical development.

-

Neuroscience: L-CPG is known for its role as a selective antagonist for certain glutamate receptors, such as the NMDA receptor.[2] These receptors are fundamental to synaptic plasticity, learning, and memory. By selectively blocking them, L-CPG serves as a critical research tool for studying the pathways involved in neurodegenerative diseases and for exploring potential therapeutic interventions.[1][2]

-

Pharmaceutical Development: The compound is actively explored for its potential in drug formulations aimed at treating anxiety and mood disorders, offering a potentially novel mechanism of action compared to existing medications.[1] Its structural features are leveraged to design new central nervous system (CNS) drug candidates.

-

Organic Synthesis: As a chiral building block, L-CPG is an important intermediate in the synthesis of more complex molecules.[1] Its rigid, three-dimensional structure provides a reliable scaffold for constructing compounds with precise stereochemistry and enhanced biological activity.[1]

-

Metabolic and Plant Research: Researchers also investigate its role in amino acid metabolism, which can provide insights into metabolic disorders.[1] Additionally, it is studied for its effects on plant growth and development.[1]

Part 3: Synthesis Methodologies and Protocols

The synthesis of enantiomerically pure this compound is a critical challenge. A variety of methods have been developed, ranging from classical organic reactions to modern biocatalytic systems.

Overview of Synthetic Strategies

Key methods for synthesizing cyclopropylglycines include:

-

Carbene and ylide addition to alkenes.[8]

-

The Strecker reaction applied to cyclopropanecarbaldehydes.[8]

-

Kulinkovich cyclopropanation of esters and amides.[8]

Among these, chemo-enzymatic routes have emerged as highly efficient and stereoselective, making them suitable for industrial-scale production.[9] These methods leverage the high enantioselectivity of enzymes to produce the desired L-enantiomer with excellent purity.

Example Protocol: Chemo-Enzymatic Synthesis of this compound

This protocol is based on a modern, NADH-driven biocatalytic system that employs a self-sufficient bifunctional enzyme for reductive amination and coenzyme regeneration.[9] This approach provides high yields, excellent enantiomeric excess (>99.5% ee), and is highly efficient.[9]

Objective: To synthesize (S)-cyclopropylglycine from potassium cyclopropylglyoxylate via reductive amination using a recombinant enzyme system.

Materials:

-

Potassium cyclopropylglyoxylate (substrate)

-

Ammonium formate (amine source and for cofactor regeneration)

-

NAD⁺ (cofactor)

-

Recombinant E. coli cell lysate containing a bifunctional enzyme (e.g., integrating leucine dehydrogenase and formate dehydrogenase activities)

-

Phosphate buffer (pH ~8.0)

-

Dialysis tubing for enzyme containment

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare a lysate from E. coli cells overexpressing the bifunctional enzyme. The enzyme integrates a leucine dehydrogenase (for the primary reductive amination) and a formate dehydrogenase (for recycling the NADH cofactor).

-

Enzyme Immobilization (Optional but Recommended): To improve reusability, pack the cell lysate into a dialysis tube. This contains the enzyme while allowing substrates and products to diffuse freely.[9][10]

-

Reaction Setup: In a temperature-controlled vessel (e.g., 40°C), prepare the reaction medium containing phosphate buffer (pH 8.0), the substrate potassium cyclopropylglyoxylate (e.g., at a high concentration like 120 g/L), ammonium formate, and a catalytic amount of NAD⁺.[9]

-

Initiation: Introduce the dialysis tube containing the enzyme lysate into the reaction medium. The reaction begins as the substrate diffuses into the tube and is converted.

-

Bioconversion Process:

-

The leucine dehydrogenase component catalyzes the reductive amination of the keto acid substrate to this compound, consuming NADH in the process.

-

Simultaneously, the formate dehydrogenase component oxidizes formate (from ammonium formate) to regenerate NADH from NAD⁺. This closed-loop system ensures the catalytic cycle continues efficiently without needing stoichiometric amounts of the expensive NADH cofactor.

-

-

Monitoring and Completion: Monitor the reaction progress using HPLC or LC-MS to quantify the conversion of the substrate and the formation of L-CPG. The reaction typically proceeds to >95% conversion within a short period (e.g., 6 hours).[9]

-

Product Isolation and Purification:

-

Once the reaction is complete, remove the dialysis tube (which can be reused for subsequent batches).[9]

-

Purify the this compound from the reaction mixture. This may involve steps like ion-exchange chromatography to separate the amino acid from salts and other components.

-

Confirm the product structure and enantiomeric purity using NMR, LC-MS, and chiral HPLC. The optical rotation should be verified against a standard.[9]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 49606-99-7: this compound | CymitQuimica [cymitquimica.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound CAS#: 49606-99-7 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

L-Cyclopropylglycine (L-CPG): A Technical Guide to its Mechanism of Action in Neuroscience

Prepared by: Gemini, Senior Application Scientist

Abstract

L-Cyclopropylglycine (L-CPG) is a conformationally constrained analog of glutamate that has become an invaluable pharmacological tool in neuroscience research. Its primary utility stems from its activity as a potent agonist for Group II metabotropic glutamate receptors (mGluRs), which play a critical role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. This guide provides an in-depth examination of the molecular mechanism of action of L-CPG, detailing its interaction with mGluR2 and mGluR3, the subsequent downstream intracellular signaling cascades, and the resulting functional effects on neuronal circuits. Furthermore, this document outlines detailed, field-proven experimental protocols for researchers to investigate and validate the effects of L-CPG using electrophysiology and calcium imaging techniques. This guide is intended for researchers, neuropharmacologists, and drug development professionals seeking a comprehensive understanding of L-CPG's function and application.

Introduction to this compound (L-CPG)

This compound is a synthetic amino acid derivative that, due to its rigid cyclopropyl ring, mimics a specific conformation of the endogenous neurotransmitter L-glutamate. This structural constraint confers selectivity for certain glutamate receptor subtypes. In the field of neuroscience, L-glutamate is the principal excitatory neurotransmitter, acting on both ionotropic receptors (iGluRs) for fast synaptic transmission and metabotropic receptors (mGluRs) for slower, modulatory effects.[1][2] L-CPG's significance lies in its selective activation of the Group II mGluRs (mGluR2 and mGluR3), making it a powerful tool to dissect the physiological roles of this specific receptor group in complex neural systems.[3]

Primary Molecular Target: Group II Metabotropic Glutamate Receptors

The eight identified mGluRs are classified into three groups based on sequence homology, G-protein coupling, and agonist pharmacology.[4]

-

Group I (mGluR1, mGluR5): Coupled to Gαq/11, leading to phospholipase C activation.

-

Group II (mGluR2, mGluR3): Coupled to Gαi/o, leading to inhibition of adenylyl cyclase.[4][5]

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gαi/o, inhibiting adenylyl cyclase.[4]

L-CPG is a potent and selective agonist for the Group II mGluRs.[3] These receptors are predominantly found in presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate.[4][5] Their location outside the immediate synaptic cleft suggests they are activated by high-frequency neuronal activity, which causes glutamate to "spill over" from the synapse.[6]

Quantitative Pharmacology of L-CPG

The potency of L-CPG can be quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximal response. The table below summarizes reported EC50 values for L-CPG and other related Group II agonists at cloned rat mGluR subtypes.

| Compound | mGluR2 (EC50) | mGluR3 (EC50) | Primary Reference |

| This compound (L-CPG) | ~0.3 µM | ~0.5 µM | Bio-Techne[3] |

| LY354740 | ~18 nM | ~15 nM | Rorick-Kehn et al., 2007[7] |

| LY404039 | ~10 nM | ~19 nM | Rorick-Kehn et al., 2007[7] |

Note: Values can vary depending on the expression system and assay used.

Mechanism of Action: Downstream Signaling Cascades

Activation of Group II mGluRs by L-CPG initiates a canonical Gαi/o-coupled signaling pathway. This cascade is a key mechanism for neuromodulation, primarily exerting an inhibitory influence on neuronal function.

The core signaling events are as follows:

-

Receptor Activation: L-CPG binds to the extracellular Venus flytrap domain of the mGluR2 or mGluR3 subunit of a receptor dimer.

-

G-Protein Coupling: This binding event induces a conformational change, activating the associated heterotrimeric G-protein (Gαi/oβγ).

-

Inhibition of Adenylyl Cyclase: The dissociated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[4][5]

-

Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with and modulate the activity of ion channels. A primary effect is the inhibition of presynaptic voltage-gated calcium channels (VGCCs), which reduces calcium influx and, consequently, neurotransmitter release.[4][5] Gβγ can also activate certain types of potassium channels, leading to membrane hyperpolarization.[4]

Functional Neuromodulatory Effects

The molecular cascade initiated by L-CPG translates into significant physiological consequences for neuronal communication.

-

Presynaptic Inhibition: The most prominent effect of L-CPG is the reduction of neurotransmitter release from presynaptic terminals.[4] By inhibiting VGCCs, L-CPG effectively dampens the release of glutamate at excitatory synapses and can also reduce the release of GABA at inhibitory synapses, acting as a powerful modulator of circuit activity.[4]

-

Postsynaptic Modulation: While less common, postsynaptic Group II mGluRs exist and their activation can lead to the opening of potassium channels, causing hyperpolarization and a decrease in neuronal excitability.[6]

-

Synaptic Plasticity: By modulating the amount of glutamate released, Group II mGluR activation is deeply involved in forms of synaptic plasticity like long-term depression (LTD) and long-term potentiation (LTP).[8] For instance, inhibiting excessive glutamate release can prevent excitotoxicity and fine-tune the conditions necessary for inducing lasting changes in synaptic strength.

Experimental Protocols for Investigating L-CPG's Effects

To validate and quantify the effects of L-CPG, specific experimental techniques are required. Activation of mGluRs does not directly generate a measurable current, so their effects must be studied via their downstream targets, such as ion channels and intracellular calcium levels.[9]

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of synaptic currents and provides a robust method to assess L-CPG's presynaptic inhibitory effects.

Objective: To measure the effect of L-CPG on evoked excitatory postsynaptic currents (eEPSCs) in a postsynaptic neuron.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from a rodent according to standard institutional protocols. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Visualize neurons using DIC microscopy.

-

Whole-Cell Patching:

-

Pull glass pipettes to a resistance of 3-6 MΩ.

-

Fill the pipette with an internal solution containing (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, and 0.2 EGTA. pH adjusted to 7.3.

-

Establish a gigaseal and obtain a whole-cell recording configuration from a target postsynaptic neuron.

-

-

Synaptic Stimulation:

-

Place a bipolar stimulating electrode near the patched neuron to activate presynaptic afferents.[10]

-

Voltage-clamp the neuron at -70 mV.

-

Deliver brief electrical pulses (e.g., 0.1 ms duration) to evoke eEPSCs. Adjust stimulation intensity to elicit a stable baseline response (e.g., 100-200 pA amplitude).

-

-

Pharmacology:

-

Record a stable baseline of eEPSCs for 5-10 minutes.

-

Bath-apply L-CPG at a known concentration (e.g., 1-10 µM).

-

Continue recording eEPSCs to observe the drug's effect, which is expected to be a reduction in amplitude.

-

Perform a washout by perfusing with normal aCSF to see if the effect is reversible.

-

-

Data Analysis: Measure the peak amplitude of the eEPSCs before, during, and after L-CPG application. A significant reduction in amplitude during application indicates presynaptic inhibition.

Protocol: Ratiometric Calcium Imaging

This method visualizes changes in intracellular calcium ([Ca²⁺]i), which can be an indirect reporter of mGluR activation, particularly for Group I mGluRs that mobilize intracellular stores. While L-CPG primarily acts on Group II receptors that don't directly release calcium, studying its modulatory effect on calcium influx through VGCCs is a valuable application.

Objective: To determine if L-CPG can modulate depolarization-evoked calcium transients.

Methodology:

-

Cell Preparation: Use either cultured neurons or acute brain slices.

-

Dye Loading: Incubate the preparation with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 5 µM for 30-45 minutes). This allows for quantitative measurement of [Ca²⁺]i.

-

Imaging Setup: Place the preparation on an inverted microscope equipped for fluorescence imaging with a camera and rapid wavelength switching (for 340 nm and 380 nm excitation).

-

Baseline Measurement:

-

Select a region of interest (ROI) over a neuronal soma.

-

Record the baseline Fura-2 fluorescence ratio (F340/F380).

-

-

Evoked Calcium Transients:

-

Stimulate the neuron to depolarize and open VGCCs. This can be done by puffing a high-potassium solution (e.g., 50 mM KCl) onto the cell.

-

Record the resulting sharp increase in the F340/F380 ratio, which reflects calcium influx.

-

-

Pharmacology:

-

After the signal returns to baseline, perfuse the chamber with L-CPG (e.g., 10 µM) for several minutes.

-

Repeat the high-potassium stimulation in the presence of L-CPG.

-

-

Data Analysis: Compare the peak amplitude of the KCl-evoked calcium transient before and during L-CPG application. A reduction in the transient's amplitude would be consistent with L-CPG's known inhibitory effect on VGCCs.

Conclusion and Future Directions

This compound is an essential pharmacological tool for selectively probing the function of Group II metabotropic glutamate receptors. Its mechanism of action, centered on the Gαi/o-mediated inhibition of adenylyl cyclase and voltage-gated calcium channels, results in a powerful presynaptic inhibition that modulates neural circuits throughout the brain. The experimental protocols detailed herein provide a robust framework for researchers to investigate these effects.

Future research may focus on leveraging L-CPG and more advanced Group II agonists to explore the therapeutic potential of targeting these receptors for conditions characterized by glutamate dysregulation, such as anxiety, schizophrenia, and epilepsy.[7][11][12] Understanding the precise role of mGluR2 versus mGluR3 in these processes remains a key area of investigation.

References

- 1. Group II Metabotropic Glutamate Receptors Modulate Sound Evoked and Spontaneous Activity in the Mouse Inferior Colliculus | eNeuro [eneuro.org]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-CCG-l | Glutamate (Metabotropic) Group II Receptors | Bio-Techne [bio-techne.com]

- 4. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 6. Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of group II metabotropic glutamate receptors (mGluR2/3) blockade on long-term potentiation in the dentate gyrus region of hippocampus in rats fed with high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of (S)-2-aminocyclopropylacetic acid: Acknowledging the Research Frontier

A comprehensive investigation into the biological activity of (S)-2-aminocyclopropylacetic acid reveals a notable scarcity of dedicated scientific literature. While the broader class of aminocycloalkanecarboxylic acids has been explored for various applications, this specific stereoisomer remains a largely uncharted entity within publicly accessible research databases.

Our extensive search for detailed information regarding the mechanism of action, specific biological targets, and established experimental protocols for (S)-2-aminocyclopropylacetic acid did not yield the requisite depth of data to construct an in-depth technical guide as originally envisioned. This suggests that the compound may be in the early stages of investigation, with research potentially confined to private industry or yet to be published.

While a definitive guide on (S)-2-aminocyclopropylacetic acid is not feasible at this time, we can provide insights into the broader context of related compounds, which may offer clues to its potential biological activities. The structural motif of a cyclopropyl ring fused to an amino acid backbone is of significant interest in medicinal chemistry. The rigid conformation imparted by the cyclopropane ring can lead to enhanced binding affinity and selectivity for biological targets.

Potential Avenues for Exploration Based on Related Compounds:

The biological activity of aminocycloalkane derivatives is diverse, with documented roles as:

-

Enzyme Inhibitors: The constrained geometry of these molecules makes them attractive candidates for designing potent and selective enzyme inhibitors.

-

Neuromodulatory Agents: Several related compounds have been investigated for their effects on the central nervous system, particularly as analogs of neurotransmitters.

-

Peptide Mimetics: The unique structural features of these amino acids can be incorporated into peptides to create more stable and potent therapeutic agents.

Given the current landscape of available information, a detailed exploration of (S)-2-aminocyclopropylacetic acid would necessitate novel, foundational research. Such an endeavor would involve a systematic approach, beginning with its synthesis and chiral separation, followed by a broad-based screening for biological activity across various cell lines and enzyme assays.

Future Directions and a Call for Research:

The dearth of information on (S)-2-aminocyclopropylacetic acid presents a clear opportunity for original research. Key areas for investigation would include:

-

Chemical Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to obtain high-purity (S)-2-aminocyclopropylacetic acid.

-

In Vitro Biological Screening: A comprehensive screening campaign to identify potential biological targets, including enzymes, receptors, and ion channels.

-

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies would be required to elucidate how the compound exerts its effects.

-

In Vivo Efficacy and Safety: Evaluation of the compound's therapeutic potential and safety profile in relevant animal models.

While we are unable to provide a comprehensive guide on the biological activity of (S)-2-aminocyclopropylacetic acid at this time, we hope that this overview provides a clear understanding of the current state of knowledge and highlights the exciting research opportunities that lie ahead in characterizing this intriguing molecule. As new research emerges, a more complete picture of its biological role and therapeutic potential will undoubtedly come into focus.

L-Cyclopropylglycine: A Technical Guide to its Function as a Glutamate Receptor Antagonist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate, the principal excitatory neurotransmitter in the mammalian central nervous system, plays a pivotal role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Its actions are mediated by a diverse family of glutamate receptors. Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptors a key target for therapeutic intervention. L-Cyclopropylglycine (L-CPG), a conformationally restricted analog of glutamate, has emerged as a valuable pharmacological tool for dissecting the complexities of glutamatergic neurotransmission. This in-depth technical guide provides a comprehensive overview of L-CPG's role as a glutamate receptor antagonist, with a particular focus on its mechanism of action, structure-activity relationships, and its application in experimental neuroscience. We will delve into detailed protocols for the characterization of L-CPG's antagonist properties and discuss its synthesis, offering a robust resource for researchers in the field of neuropharmacology and drug discovery.

The Glutamate Receptor Family: A Primer

To appreciate the significance of this compound as a research tool, it is essential to first understand its targets: the glutamate receptors. These receptors are broadly classified into two main families: ionotropic and metabotropic glutamate receptors.[1][2]

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[2] Upon glutamate binding, these receptors undergo a conformational change that opens an intrinsic ion channel, leading to the influx of cations such as Na+ and Ca2+ and subsequent neuronal depolarization. The iGluR family is further subdivided into three main subtypes based on their selective activation by specific agonists:

-

N-methyl-D-aspartate (NMDA) Receptors: Unique among iGluRs, NMDA receptors require the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2][3] They also exhibit a voltage-dependent block by magnesium ions (Mg2+) at resting membrane potentials.[4] This dual requirement for ligand binding and depolarization makes them crucial "coincidence detectors" for synaptic plasticity.[5]

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors are the primary mediators of fast excitatory neurotransmission in the brain.[6]

-

Kainate Receptors: While also involved in synaptic transmission, kainate receptors have more complex roles in both pre- and postsynaptic modulation.[6][7]

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic activity and neuronal excitability through slower, second messenger-mediated signaling cascades.[2] There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.[8]

-

Group I (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Group II (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8]

-

Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go, these receptors similarly inhibit adenylyl cyclase.[8]

-

This compound: Chemical Properties and Synthesis

This compound (L-CPG) is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl ring attached to the α-carbon of a glycine backbone. This rigid cyclopropyl moiety conformationally constrains the molecule, a key feature that dictates its interaction with glutamate receptors.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Stereochemistry | (S)-enantiomer |

Enantioselective Synthesis of this compound

The biological activity of cyclopropylglycine is highly dependent on its stereochemistry. The L-enantiomer is the active form as a glutamate receptor antagonist. Therefore, enantioselective synthesis is crucial for its pharmacological application. Several methods have been developed for the asymmetric synthesis of L-CPG.[9][10][11] One effective approach involves enzymatic resolution.

Exemplary Chemo-enzymatic Synthesis Protocol:

This protocol outlines a chemo-enzymatic approach that leverages the stereoselectivity of enzymes to produce the desired L-enantiomer with high enantiomeric excess.[9]

Step 1: Synthesis of Racemic N-Boc-cyclopropylglycine methyl ester

-

Starting Material: Cyclopropyl methyl ketone.

-

Reaction: A multi-step chemical synthesis is employed to convert the starting material into racemic N-Boc-cyclopropylglycine methyl ester. This typically involves reactions such as the Strecker synthesis or similar methodologies.[9] The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine.

Step 2: Enzymatic Hydrolysis

-

Enzyme: Papain from Carica papaya.[9]

-

Procedure: The racemic N-Boc-cyclopropylglycine methyl ester is subjected to enzymatic hydrolysis using papain. The enzyme selectively hydrolyzes the methyl ester of the L-enantiomer, leaving the D-enantiomer as the unreacted methyl ester.

-

Rationale: Papain exhibits a high degree of stereoselectivity, enabling the separation of the two enantiomers.

Step 3: Separation and Deprotection

-

Separation: The resulting mixture of L-N-Boc-cyclopropylglycine (the hydrolyzed product) and D-N-Boc-cyclopropylglycine methyl ester (the unreacted starting material) can be separated based on their differing chemical properties (e.g., solubility, chromatographic behavior).

-

Deprotection: The separated L-N-Boc-cyclopropylglycine is then treated with a strong acid, such as hydrochloric acid, to remove the Boc protecting group, yielding the final product, this compound.[9]

Mechanism of Action: L-CPG as a Glutamate Receptor Antagonist

This compound and its derivatives exhibit a complex pharmacological profile, acting as ligands for both ionotropic and metabotropic glutamate receptors. The primary focus of this guide is on its antagonist activity.

Antagonism at NMDA Receptors

L-CPG is recognized as a competitive antagonist at the glutamate binding site of the NMDA receptor.[3][5] This means that L-CPG directly competes with the endogenous agonist, glutamate, for binding to the receptor's active site on the GluN2 subunit.[5] By occupying this site, L-CPG prevents glutamate from binding and subsequently activating the receptor, thereby inhibiting the influx of ions through the channel.

dot digraph "L-CPG_NMDA_Antagonism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} L-CPG's competitive antagonism at the NMDA receptor.

Activity at Metabotropic Glutamate Receptors

Derivatives of cyclopropylglycine have demonstrated significant and often selective activity at various mGluR subtypes. For instance, certain isomers of 2-(carboxycyclopropyl)glycine (CCG) act as potent agonists or antagonists at different mGluR groups.[12][13][14] For example, (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG) is a potent and selective antagonist for group II and III mGluRs.[13] While L-CPG itself is less studied in the context of mGluRs compared to its more complex analogs, the structural motif is clearly important for interaction with these receptors. The conformationally restricted nature of the cyclopropyl ring likely mimics a specific bound conformation of glutamate, allowing for high-affinity interactions with the Venus flytrap domain of mGluRs.

Structure-Activity Relationships (SAR)

The rigid cyclopropyl scaffold of L-CPG provides an excellent platform for exploring structure-activity relationships at glutamate receptors. Modifications to both the cyclopropyl ring and the amino acid backbone have profound effects on potency and selectivity.

-

Substitution on the Cyclopropyl Ring: The addition of substituents to the cyclopropyl ring can dramatically alter the pharmacological profile. For example, the introduction of a carboxyl group to create 2-(carboxycyclopropyl)glycines (CCGs) leads to a variety of isomers with distinct activities at both iGluRs and mGluRs.[15] The stereochemistry of these substitutions is critical in determining whether the compound acts as an agonist or antagonist and its selectivity for different receptor subtypes.

-

Modifications to the Glycine Moiety: Alterations to the α-carbon and the amino and carboxyl groups also influence activity. For instance, α-methylation of some cyclopropylglycine derivatives can convert an agonist into an antagonist.[15]

Experimental Protocols for Characterizing L-CPG

To rigorously assess the antagonist properties of L-CPG, a combination of biochemical and electrophysiological assays is employed.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of L-CPG for different glutamate receptor subtypes. It involves measuring the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled test compound (L-CPG).

Protocol: Competitive Radioligand Binding Assay for NMDA Receptors

-

Receptor Preparation:

-

Prepare synaptic membranes from a brain region rich in NMDA receptors (e.g., rat cortex or hippocampus) or use cell lines expressing recombinant NMDA receptor subtypes.

-

Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653), and varying concentrations of L-CPG.

-

Rationale for Radioligand Choice: [3H]CGP 39653 is a high-affinity, selective competitive antagonist for the glutamate binding site of the NMDA receptor, making it an excellent tool for competition binding studies.[15]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like L-glutamate).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the L-CPG concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of L-CPG that inhibits 50% of the specific binding).

-

Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot digraph "Radioligand_Binding_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist application, providing a functional assessment of L-CPG's antagonist effects.

Protocol: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents

-

Cell Preparation:

-

Use cultured neurons or acute brain slices containing neurons that express NMDA receptors.

-

Alternatively, use a heterologous expression system (e.g., HEK293 cells) transfected with the cDNAs for specific NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype).[16]

-

-

Recording Setup:

-

Prepare an external recording solution (artificial cerebrospinal fluid, aCSF) and an internal pipette solution.

-

Rationale for Solutions: The aCSF mimics the extracellular ionic environment of the brain. The internal solution is designed to mimic the intracellular environment and contains specific ions and energy sources to maintain cell health. It often includes a cesium-based solution to block potassium channels, which can interfere with the measurement of NMDA receptor currents.

-

Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the internal solution.

-

-

Establishing a Whole-Cell Recording:

-

Under a microscope, carefully approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the entire cell.

-

-

Data Acquisition:

-

Clamp the membrane potential at a negative holding potential (e.g., -70 mV) to maintain the Mg2+ block of the NMDA receptor.

-

Apply a brief pulse of a solution containing NMDA and glycine to elicit an inward current.

-

To specifically measure NMDA receptor currents, it is common to include antagonists for AMPA/kainate receptors (e.g., CNQX) and GABAA receptors (e.g., picrotoxin) in the aCSF.

-

To study the antagonism by L-CPG, co-apply L-CPG with the NMDA/glycine solution.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of L-CPG.

-

Construct a concentration-response curve by plotting the percent inhibition of the NMDA current as a function of the L-CPG concentration.

-

Fit the data to determine the IC50 value for L-CPG's antagonism of NMDA receptor function.

-

dot digraph "Patch_Clamp_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for whole-cell patch-clamp analysis.

Quantitative Data Summary

The following table summarizes representative antagonist potency data for cyclopropylglycine derivatives at various glutamate receptors. It is important to note that the specific values can vary depending on the experimental conditions and the specific isomer of the compound tested.

| Compound | Receptor Subtype | Assay Type | Potency (IC50/Ki/KB) | Reference |

| (2S,1'S,2'S,3'R)-PCCG-IV | mGluR2 | Functional (cAMP) | KB = 8.2 µM | [12] |

| (RS)-CPPG | Group II/III mGluRs | Functional (cAMP) | IC50 = 2.2 - 46.2 nM | [13] |

| (RS)-CPPG | Group I mGluRs | Functional (PI Hydrolysis) | KB = 0.65 mM | [13] |

| 4CPG | mGluR1 | Functional | IC50 = 40 µM | [14] |

Conclusion

This compound and its derivatives represent a versatile class of pharmacological agents for the study of the glutamate system. Their conformationally restricted nature provides a unique tool for probing the ligand-binding domains of both ionotropic and metabotropic glutamate receptors. The antagonist properties of L-CPG, particularly at the NMDA receptor, make it a valuable compound for investigating the role of this receptor in synaptic plasticity and excitotoxicity. The detailed experimental protocols provided in this guide offer a framework for researchers to characterize the activity of L-CPG and similar compounds, thereby facilitating further advancements in our understanding of glutamatergic neurotransmission and the development of novel therapeutics for neurological disorders.

References

- 1. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-CCG-I | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synaptic activation of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines [organic-chemistry.org]

- 12. (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine, a potent and selective antagonist of type 2 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological analysis of recombinant NR1a/2A and NR1a/2B NMDA receptors using the whole-cell patch-clamp method - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Cyclopropylglycine in Drug Discovery: From Conformational Constraint to Clinical Candidates

An In-Depth Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Non-canonical amino acids represent a powerful toolkit for achieving these goals, and among them, L-Cyclopropylglycine (L-CPG) has emerged as a uniquely versatile and impactful building block.[1][2] This guide provides a comprehensive technical overview of the applications of L-CPG in drug discovery, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental physicochemical properties conferred by the cyclopropyl moiety, delve into its role as a glutamate mimetic in neuroscience, detail its application as a conformational linchpin in peptidomimetics, and examine its utility as a chiral synthon. This document synthesizes field-proven insights, detailed experimental workflows, and the causal logic behind the strategic incorporation of L-CPG into next-generation therapeutics.

The Strategic Advantage of the Cyclopropyl Moiety

The true value of this compound in drug design stems from the unique and powerful properties of its strained three-membered ring.[2] This is not merely a passive structural element; it is an active modulator of a molecule's four-dimensional existence—its structure, conformation, metabolism, and interaction with biological targets.

The Power of Pre-organization: Conformational Rigidity

The primary strategic advantage of incorporating L-CPG is the introduction of profound conformational constraint.[2][3] Unlike the free rotation allowed by the side chains of natural amino acids like leucine or alanine, the cyclopropyl ring locks the peptide backbone into a more defined conformational space.[4]

Causality: Why is this critical for drug activity? A flexible ligand must pay an entropic penalty upon binding to its receptor, as it loses conformational freedom. By using a rigid building block like L-CPG, the molecule is "pre-organized" into a bioactive conformation that more closely resembles its receptor-bound state.[5][6] This reduces the entropic cost of binding, often leading to a significant increase in binding affinity and potency.[3][7]

Enhancing In Vivo Longevity: Metabolic Stability

A frequent roadblock in drug discovery is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[8] The cyclopropyl group is exceptionally robust and resistant to common metabolic pathways that target flexible hydrocarbon chains.[3][8]

Causality: The high C-H bond dissociation energy of the cyclopropyl ring makes the initial hydrogen atom abstraction step, a key part of CYP-mediated oxidation, energetically unfavorable.[8] This inherent stability can dramatically increase a drug's in vivo half-life, which allows for less frequent dosing and improves the potential for patient compliance.[3]

Fine-Tuning Molecular Interactions

The cyclopropane ring possesses unique electronic properties, including enhanced π-character in its C-C bonds.[5] This allows it to participate in subtle but significant interactions with biological targets, influencing binding affinity and selectivity in ways that simple alkyl groups cannot.[2] The strategic placement of this moiety can therefore be used to optimize drug-target interactions with high precision.[3]

Application I: Modulating the Glutamatergic System in Neuroscience

This compound and its derivatives are structurally similar to the neurotransmitter glutamate, allowing them to act as potent and selective modulators of the glutamatergic system.[1] This has profound implications for developing treatments for a range of neurological and psychiatric conditions, including neurodegenerative diseases, anxiety, and major depressive disorder.[1][9][10]

Targeting Glutamate Receptors and Transporters

Different stereoisomers of carboxycyclopropyl-glycine (CCG) exhibit distinct activities, highlighting the stereochemical precision required for potent biological effect. For example, the L-CCG-III isomer is a powerful competitive inhibitor of glutamate uptake by both neuronal and glial transporters, while the L-CCG-IV isomer is a novel and potent agonist for metabotropic glutamate (mGlu) receptors.[11][12] This ability to selectively target different components of the glutamatergic synapse makes L-CPG derivatives invaluable tools for neuroscience research and therapeutic development.[1][13]

Below is a diagram illustrating the key targets within the glutamatergic synapse that can be modulated by L-CPG derivatives.

Caption: Glutamatergic synapse modulation by L-CPG derivatives.

Quantitative Activity of L-CPG Derivatives

The subtle changes in stereochemistry among L-CPG derivatives lead to dramatic differences in their biological activity.

| Compound | Target | Activity | Potency (Ki or IC50) | Reference |

| L-CCG-III | Glial & Neuronal Glutamate Transporters | Competitive Inhibitor | Ki ≈ 1 µM | [11] |

| L-CCG-IV | Metabotropic Glutamate Receptors | Agonist | Nanomolar range | [12] |

| L-CCG-I | Metabotropic Glutamate Receptors | Agonist | Less potent than DCG-IV | [12] |

| (RS)-CPPG | Group II/III mGlu Receptors | Antagonist | IC50 = 2.2 - 46.2 nM | [14] |

Application II: Engineering Superior Peptides and Peptidomimetics

Peptides are promising therapeutic agents, but their utility is often limited by poor metabolic stability and conformational flexibility.[4] Incorporating L-CPG is a powerful strategy to overcome these limitations.[4][7]

Inducing and Stabilizing Secondary Structures

By restricting the rotational freedom of the peptide backbone, L-CPG can be used to stabilize specific secondary structures, such as beta-turns, which are often critical for receptor recognition and biological activity.[4][15] This conformational control is a cornerstone of rational drug design, enabling the creation of peptides with enhanced targeting capabilities.[4][13]

The diagram below illustrates how L-CPG (right) imposes a rigid turn compared to the flexibility of a standard glycine residue (left).

Caption: Conformational constraint of L-CPG vs. Glycine.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with L-CPG

This protocol outlines the standard steps for incorporating Fmoc-L-Cyclopropylglycine-OH into a peptide sequence using an automated peptide synthesizer.

Objective: To couple Fmoc-L-CPG-OH to a growing peptide chain on a solid support resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-Cyclopropylglycine-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Methodology:

-

Resin Swelling: Place the Rink Amide resin in the reaction vessel. Wash and swell the resin with DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

L-CPG Coupling:

-

Prepare the coupling solution: Dissolve Fmoc-L-CPG-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in a minimal amount of DMF.

-

Pre-activate the solution by stirring for 2-3 minutes.

-

Add the activated L-CPG solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application III: A Versatile Chiral Building Block

Beyond its direct incorporation as an amino acid, this compound is a valuable chiral building block for the synthesis of complex small molecules.[2][16][17] Its defined stereochemistry and unique reactivity make it an indispensable tool for constructing novel molecular scaffolds with tailored functionalities.[2][18]

Causality: Many biological targets, such as enzymes and receptors, are chiral. Therefore, the biological activity of a drug is often dependent on its specific stereochemistry. Using a high-purity chiral starting material like L-CPG ensures that the final product has the desired stereochemical configuration, which is critical for achieving optimal efficacy and minimizing off-target effects.[2]

The diagram below outlines a generalized workflow for utilizing L-CPG in chiral synthesis.

Caption: L-CPG as a chiral starting material in synthesis.

Synthetic methodologies for L-CPG itself are diverse, often based on carbene additions to alkenes, enzymatic resolutions, or the Kulinkovich cyclopropanation of esters and amides.[16]

Conclusion and Future Outlook

This compound is far more than a simple non-canonical amino acid; it is a strategic tool for molecular engineering. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile chiral synthon makes it a high-value asset in the drug discovery pipeline.[1][2] Its applications have already made a significant impact in the challenging field of neuroscience by enabling the selective targeting of the glutamatergic system.[1][11][12] In the realm of peptide therapeutics, it provides a direct solution to the core problems of instability and flexibility, paving the way for more potent and durable drugs.[4][7] As synthetic methods become more advanced and our understanding of structural biology deepens, the strategic deployment of this compound and its derivatives will undoubtedly continue to accelerate the development of innovative and effective medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Targeting the Glutamatergic System to Treat Major Depressive Disorder: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel glutamatergic agents for major depressive disorder and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2S,3S,4R)-2-(carboxycyclopropyl)glycine, a potent and competitive inhibitor of both glial and neuronal uptake of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel metabotropic glutamate receptor agonist: marked depression of monosynaptic excitation in the newborn rat isolated spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to L-Cyclopropylglycine in Asymmetric Synthesis: From Chiral Building Block to Catalyst for Innovation

Abstract

L-Cyclopropylglycine (L-Cpg) has emerged as a uniquely powerful building block in the field of asymmetric synthesis, prized by researchers and drug development professionals for the distinct structural and functional characteristics it imparts to target molecules. This non-natural amino acid, featuring a strained cyclopropyl ring, offers a compelling combination of conformational rigidity and metabolic stability. This guide provides an in-depth exploration of L-Cpg's role in modern synthetic chemistry. We will dissect the causality behind its synthetic utility, detail robust protocols for its own asymmetric synthesis, and illustrate its application in constructing complex chiral molecules, particularly peptide-based therapeutics. This document serves as a technical resource, grounded in field-proven insights, to empower chemists to leverage the full potential of this compound in their research and development endeavors.

The Strategic Value of this compound in Molecular Design

The cyclopropyl moiety is more than a simple cyclic substituent; its inherent ring strain and sp3-rich character introduce profound effects on a molecule's architecture and biological behavior. When incorporated into the glycine scaffold, these effects become particularly advantageous for asymmetric synthesis and medicinal chemistry.

-

Conformational Constraint: The rigid cyclopropyl group significantly limits the rotational freedom of the peptide backbone when L-Cpg is incorporated into a sequence.[1][2] This pre-organization can stabilize specific secondary structures, such as beta-turns or alpha-helices, which are often crucial for high-affinity binding to biological targets like receptors or enzymes.[1] This structural rigidity is a key strategy for enhancing the potency and selectivity of peptide-based therapeutics.[3]

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] In drug design, this is a critical feature, as it can block metabolic hotspots, increase the in-vivo half-life of a drug candidate, and reduce the potential for drug-drug interactions.[4]

-

Chiral Scaffolding: As a chiral amino acid, L-Cpg serves as a versatile starting point for synthesizing more complex molecules. It provides a chiral center and a unique cyclopropyl fragment that can be elaborated upon, making it an invaluable component in the chiral pool for creating novel therapeutic agents.[5][6]

-

Modulation of Physicochemical Properties: The cyclopropyl group can alter the electronic properties and lipophilicity of a molecule, influencing its solubility, membrane permeability, and overall pharmacokinetic profile.[2]

Methodologies for the Asymmetric Synthesis of this compound

The efficient and stereoselective synthesis of L-Cpg is paramount for its widespread application. While classical methods like the Strecker reaction exist, they often involve toxic reagents and produce racemic mixtures requiring resolution.[7][8] Modern approaches have focused on enzymatic and catalytic methods to achieve high enantiopurity directly.

Chemoenzymatic and Biocatalytic Approaches

Enzymatic reactions offer exceptional stereoselectivity under mild conditions. A prominent strategy involves the reductive amination of a keto acid precursor, such as cyclopropylglyoxylic acid.[7]

A highly efficient, state-of-the-art method utilizes a self-sufficient bifunctional enzyme system.[5][9] This system integrates a reductive amination activity (from an L-amino acid dehydrogenase) and a coenzyme (NADH) regeneration activity into a single engineered enzyme. This one-pot process is highly efficient, scalable, and environmentally benign.[5] It has been shown to produce (S)-cyclopropylglycine with excellent enantiomeric excess (>99.5% ee) and high conversion yields (>95%) at substantial substrate concentrations.[5][9]

Workflow for NADH-Driven Biocatalytic Synthesis

Caption: Workflow for the biocatalytic synthesis of (S)-Cpg.

Other Synthetic Strategies

A review of synthetic methods reveals several other viable routes, each with specific advantages:[7][8]

-

Carbene and Ylide Addition: Cyclopropanation of alkenes using carbene or ylide chemistry.

-

Kulinkovich Cyclopropanation: Reaction of esters and amides to form cyclopropanol derivatives, which can be converted to Cpg.

-

Michael-initiated Ring Closure (MIRC): A powerful method for forming cyclopropane rings.

These methods provide alternative pathways that may be advantageous depending on the available starting materials and desired scale.

This compound as a Chiral Auxiliary and Ligand

Beyond its role as a direct building block, the principles of asymmetric induction can be leveraged by using L-Cpg derivatives as chiral auxiliaries or ligands in catalysis.[10]

-

As Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. An L-Cpg derivative can be attached to a prochiral substrate, directing the approach of a reagent to one face of the molecule, thereby inducing diastereoselectivity. Subsequent removal of the L-Cpg auxiliary reveals the enantiomerically enriched product.

Conceptual Asymmetric Induction using an L-Cpg Auxiliary

Caption: General workflow for using L-Cpg as a chiral auxiliary.

-

As Chiral Ligands: L-Cpg derivatives can be elaborated into more complex structures to serve as chiral ligands for transition metal catalysts.[11][12] The defined stereochemistry and rigid framework of the Cpg unit can create a chiral pocket around the metal center, influencing the enantioselectivity of catalytic reactions such as hydrogenations, cross-couplings, or cyclopropanations.[13][14] The modular synthesis of such ligands allows for fine-tuning of steric and electronic properties to optimize catalytic performance.[15][16]

Data and Protocols

Performance Data for Biocatalytic Synthesis

The following table summarizes the high performance of the NADH-driven biocatalytic system for producing (S)-cyclopropylglycine, demonstrating its industrial applicability.[5]

| Parameter | Value | Reference |

| Substrate Concentration | 120 g·L⁻¹ | [5] |

| Bioconversion Period | 6 hours | [5][9] |

| Conversion Yield | > 95% | [5][9] |

| Enantiomeric Excess (ee) | > 99.5% | [5][9] |

| Space-Time Yield | 377.3 g·L⁻¹·d⁻¹ | [5] |

| Continuous Synthesis Duration | 90 hours (12 cycles) | [5][17] |

Experimental Protocol: NADH-Driven Biocatalytic Asymmetric Synthesis of (S)-Cyclopropylglycine

This protocol is based on the highly efficient method developed for scalable synthesis.[5][9]

A. Biocatalyst Preparation:

-

Gene Synthesis & Cloning: Synthesize the gene for the bifunctional enzyme (e.g., linking Ti-LDH for reductive amination and Kp-FDH for cofactor regeneration). Clone into a suitable expression vector (e.g., pET-28a).

-

Expression: Transform the plasmid into E. coli BL21(DE3) cells. Grow cells in Terrific Broth (TB) medium at 37 °C to an OD₆₀₀ of ~0.8.

-

Induction: Induce protein expression with 0.4 mM IPTG and supplement the medium with 0.75 g/L sodium fumarate. Reduce the temperature to 21 °C and continue cultivation overnight.[18]

-

Harvesting & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 100 mM PBS, pH 8.0) and lyse the cells using sonication on ice. Centrifuge the lysate to remove cell debris and collect the supernatant containing the enzyme.

B. Asymmetric Synthesis Reaction:

-

Reaction Setup: In a temperature-controlled vessel, prepare the reaction medium containing 100 mM PBS (pH 8.0), 0.65 M potassium cyclopropylglyoxylate, 2.0 M ammonium formate, and 0.6 mM NADH in a total volume of 1 L.[5]

-

Initiation: Add the prepared E. coli cell lysate (containing the bifunctional enzyme) to the reaction medium.

-

Incubation: Maintain the reaction at 40 °C with gentle stirring.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC or LC-MS to determine the conversion of the keto acid and the formation of (S)-cyclopropylglycine. The reaction should reach >99% conversion within 6 hours.[5]

C. Product Isolation and Verification:

-

Enzyme Removal: After the reaction is complete, terminate it by adding acid (e.g., HCl) to denature and precipitate the enzyme. Remove the precipitate by centrifugation.

-

Purification: The supernatant can be purified using standard techniques such as ion-exchange chromatography to isolate the (S)-cyclopropylglycine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.[5]

-

Stereochemical Analysis: Determine the enantiomeric excess using chiral HPLC or by measuring the optical rotation. The optical rotation for (S)-cyclopropylglycine should be approximately +112° (c=1 in 1 M HCl).[5][19]

Conclusion

This compound is a cornerstone chiral building block for modern asymmetric synthesis. Its unique ability to impart conformational rigidity and enhance metabolic stability makes it an indispensable tool for medicinal chemists and drug developers.[2][6] The development of highly efficient and scalable biocatalytic routes has made this valuable synthon more accessible, paving the way for its broader application.[5] By understanding the fundamental principles of its synthesis and application—whether as a direct structural component, a transient chiral auxiliary, or the foundation for a chiral ligand—researchers can effectively harness the power of this compound to construct complex, stereochemically defined molecules with tailored biological functions.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 11. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective: Chemical Education | CHIMIA [chimia.ch]

- 13. scholars.northwestern.edu [scholars.northwestern.edu]

- 14. researchgate.net [researchgate.net]

- 15. Atypical and Asymmetric 1,3‐P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral ditopic cyclophosphazane (CycloP) ligands: synthesis, coordination chemistry, and application in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. L -a-Cyclopropylglycine 95 49606-99-7 [sigmaaldrich.com]

Natural occurrence of cyclopropyl amino acids

An In-depth Technical Guide to the Natural Occurrence of Cyclopropyl Amino Acids

Authored by: A Senior Application Scientist

Foreword

The constrained three-membered ring of the cyclopropyl group imparts unique conformational rigidity to molecules. When incorporated into the scaffold of an amino acid, this feature gives rise to a fascinating class of non-proteinogenic amino acids with profound biological implications. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the natural occurrence of cyclopropyl amino acids. We will delve into their biosynthesis, biological activities, and the methodologies for their isolation and characterization, offering a blend of theoretical knowledge and practical insights.

Introduction to Cyclopropyl Amino Acids

Cyclopropyl amino acids are a unique class of non-proteinogenic amino acids characterized by the presence of a cyclopropane ring within their structure.[1][2][3] This small, strained ring system confers significant conformational constraints, which can profoundly influence the biological activity of peptides and other secondary metabolites that contain them.[4][5] Unlike their linear counterparts, the rigid structure of the cyclopropane ring can lock the molecule into a specific three-dimensional shape, enhancing its binding affinity and selectivity for biological targets, as well as increasing its resistance to enzymatic degradation.[5][6]

The natural world has harnessed the unique properties of cyclopropyl amino acids for a variety of purposes, from regulating plant growth to chemical warfare between microorganisms.[7][8] This guide will explore the most well-characterized examples of these fascinating molecules, their intricate biosynthetic pathways, and their diverse biological roles.

1-Aminocyclopropane-1-carboxylic Acid (ACC): The Ethylene Precursor in Plants

Perhaps the most well-known and widespread naturally occurring cyclopropyl amino acid is 1-aminocyclopropane-1-carboxylic acid (ACC).[1][7][9][10][11] ACC is a pivotal molecule in plant biology, serving as the direct precursor to the gaseous plant hormone ethylene.[7][9][11] Ethylene plays a crucial role in a vast array of physiological processes, including seed germination, fruit ripening, leaf senescence, and responses to biotic and abiotic stress.[9][10]

Biosynthesis of ACC

The biosynthesis of ACC in higher plants is a tightly regulated two-step process that begins with the proteinogenic amino acid L-methionine.[7][9]

-

Step 1: Conversion of L-methionine to S-adenosyl-L-methionine (SAM): The first step involves the activation of L-methionine by ATP, catalyzed by the enzyme SAM synthetase, to form S-adenosyl-L-methionine (SAM).[9]

-

Step 2: Formation of ACC from SAM: The key step in the pathway is the conversion of SAM to ACC, which is catalyzed by the enzyme ACC synthase (ACS).[7][9] This reaction is often the rate-limiting step in ethylene biosynthesis and is subject to complex regulation by various developmental and environmental cues.[7]

The final step in ethylene production is the oxidation of ACC to ethylene, catalyzed by ACC oxidase (ACO).[7]

Caption: Biosynthetic pathway of 1-aminocyclopropane-1-carboxylic acid (ACC) and ethylene in plants.

Biological Role of ACC

Beyond its role as an ethylene precursor, emerging evidence suggests that ACC itself may function as a signaling molecule, independent of its conversion to ethylene.[1][11] ACC can be transported throughout the plant, allowing for long-distance signaling in response to stress.[7][9] For example, under waterlogged conditions, ACC produced in the roots can be transported to the shoots, leading to increased ethylene production and physiological responses in the aerial parts of the plant.[7] Recent studies have also implicated ACC in enhancing maize resistance against biotic and abiotic stressors.[12]

Coronamic Acid: A Key Component of a Bacterial Phytotoxin

In the realm of microbial secondary metabolites, coronamic acid (CMA) stands out as a well-studied example of a substituted cyclopropyl amino acid.[13][14] CMA is an ethylcyclopropyl amino acid derived from L-isoleucine and is a key intermediate in the biosynthesis of coronatine (COR), a potent phytotoxin produced by several pathovars of the plant pathogen Pseudomonas syringae.[8][13][15][16]

Biosynthesis of Coronamic Acid

The biosynthesis of CMA is orchestrated by a dedicated gene cluster, cma, and involves a modified non-ribosomal peptide synthetase (NRPS) system.[13][15] The pathway begins with the amino acid L-isoleucine, which undergoes a series of enzymatic transformations to form the cyclopropane ring.